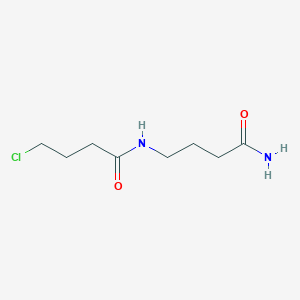
15-Methylhexadec-11-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methylhexadec-11-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 11th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylhexadec-11-enoic acid typically involves the Wittig reaction. One reported method starts with the Wittig reaction of 4-methyl-1-pentyltriphenylphosphonium bromide and 10-bromodecanal, yielding the desired acid . Another method involves the use of (trimethylsilyl)acetylene as a key reagent, starting with commercially available 8-bromo-1-octanol and proceeding through seven steps to furnish the desired acid .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 15-Methylhexadec-11-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to yield a saturated fatty acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acids.
Substitution: Esters or amides.
Applications De Recherche Scientifique
15-Methylhexadec-11-enoic acid has several applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid synthesis and metabolism.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential cytotoxic effects against carcinoma cell lines.
Mécanisme D'action
The mechanism of action of 15-Methylhexadec-11-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. Its cytotoxic effects are thought to be related to its ability to disrupt membrane integrity and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- (Z)-14-methyl-9-pentadecenoic acid
- (Z)-15-methyl-10-hexadecenoic acid
- (Z)-13-methyl-8-tetradecenoic acid
Comparison: 15-Methylhexadec-11-enoic acid is unique due to its specific methyl branching and double bond position. Compared to other methyl-branched monounsaturated fatty acids, it has shown distinct cytotoxic properties and potential as a biomarker .
Propriétés
Numéro CAS |
64920-30-5 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
15-methylhexadec-11-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h8,10,16H,3-7,9,11-15H2,1-2H3,(H,18,19) |
Clé InChI |
DUARHATZMSOGKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC=CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


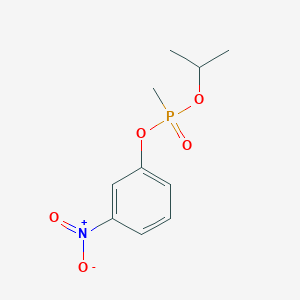


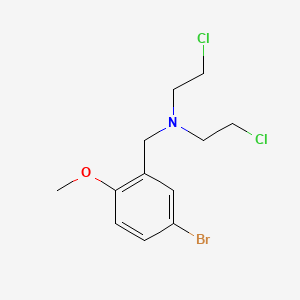
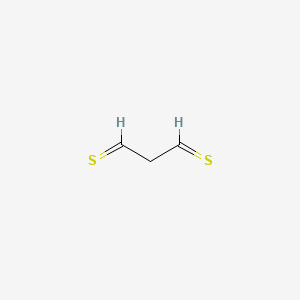
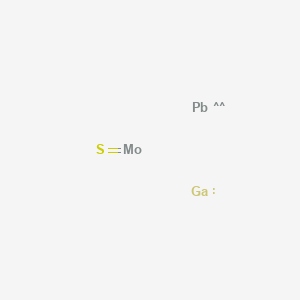

![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
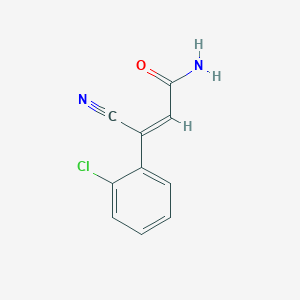

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)


